3,3'-Sulfonylbis(6-chlorobenzene-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid is a chemical compound with the molecular formula C12H6Cl2Na2O8S3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is often used in the formation of sulfonated membranes for proton exchange membrane fuel cells and as a stable solid acid catalyst for esterification .
Vorbereitungsmethoden
The synthesis of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves several steps. One common method includes the sulfonation of 4,4’-dichlorodiphenylsulfone using sulfuric acid or oleum. The reaction conditions typically involve elevated temperatures to ensure complete sulfonation. Industrial production methods may vary, but they generally follow similar principles with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups to sulfide groups under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sulfuric acid, oleum, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid has a wide range of scientific research applications:
Biology: The compound’s sulfonic acid groups make it useful in various biochemical assays and as a reagent in biological research.
Wirkmechanismus
The mechanism of action of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid involves its ability to act as a strong acid due to the presence of sulfonic acid groups. These groups can donate protons (H+) in reactions, making the compound an effective catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid can be compared with other similar compounds, such as:
Diphenylsulfone: Lacks the sulfonic acid groups, making it less effective as a catalyst in certain reactions.
4,4’-Dichlorodiphenylsulfone: Similar structure but without the sulfonic acid groups, limiting its applications in proton exchange membranes and as a catalyst.
Disodium Diphenylsulfone-4,4’-dichloro-3,3’-disulfonate: A closely related compound with similar applications but different solubility and reactivity properties
The uniqueness of 4,4’-Dichlorodiphenylsulfone-3,3’-disulfonic acid lies in its combination of chlorine and sulfonic acid groups, which provide distinct chemical properties and a wide range of applications.
Eigenschaften
CAS-Nummer |
57570-28-2 |
---|---|
Molekularformel |
C12H8Cl2O8S3 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
2-chloro-5-(4-chloro-3-sulfophenyl)sulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C12H8Cl2O8S3/c13-9-3-1-7(5-11(9)24(17,18)19)23(15,16)8-2-4-10(14)12(6-8)25(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
BPKRQILILJMQDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)O)S(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.